molecular formula C11H11FO2 B13516738 4-Fluoro-3-(1-methylcyclopropyl)benzoicacid

4-Fluoro-3-(1-methylcyclopropyl)benzoicacid

Cat. No.: B13516738
M. Wt: 194.20 g/mol
InChI Key: JFLPKMMVFKXIHH-UHFFFAOYSA-N
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Description

4-Fluoro-3-(1-methylcyclopropyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C11H11FO2 and a molecular weight of 194.21 g/mol . This compound is characterized by the presence of a fluorine atom at the 4-position and a 1-methylcyclopropyl group at the 3-position of the benzoic acid core. It is a versatile chemical used in various research and industrial applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(1-methylcyclopropyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

4-Fluoro-3-(1-methylcyclopropyl)benzoic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the 1-methylcyclopropyl group contribute to its reactivity and binding affinity with target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoic acid: Similar in structure but lacks the 1-methylcyclopropyl group.

    3-Fluorobenzoic acid: Similar but with the fluorine atom at the 3-position.

    4-Fluoro-3-hydroxybenzoic acid: Contains a hydroxyl group instead of the 1-methylcyclopropyl group.

Uniqueness

4-Fluoro-3-(1-methylcyclopropyl)benzoic acid is unique due to the presence of both the fluorine atom and the 1-methylcyclopropyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

4-fluoro-3-(1-methylcyclopropyl)benzoic acid

InChI

InChI=1S/C11H11FO2/c1-11(4-5-11)8-6-7(10(13)14)2-3-9(8)12/h2-3,6H,4-5H2,1H3,(H,13,14)

InChI Key

JFLPKMMVFKXIHH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=C(C=CC(=C2)C(=O)O)F

Origin of Product

United States

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